
2,6-Disila-4-mercuraheptane, 2,2,6,6-tetramethyl-3,5-bis(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,6-Disila-4-mercuraheptane, 2,2,6,6-tetramethyl-3,5-bis(trimethylsilyl)- involves several steps. One common method includes the reaction of trimethylsilyl chloride with a suitable organomercury precursor under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the desired product.
Chemical Reactions Analysis
2,6-Disila-4-mercuraheptane, 2,2,6,6-tetramethyl-3,5-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced silicon and mercury species.
Scientific Research Applications
2,6-Disila-4-mercuraheptane, 2,2,6,6-tetramethyl-3,5-bis(trimethylsilyl)- has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,6-Disila-4-mercuraheptane, 2,2,6,6-tetramethyl-3,5-bis(trimethylsilyl)- involves its interaction with molecular targets through coordination bonds. The silicon and mercury atoms in the compound can form stable complexes with various metal ions, influencing catalytic processes and molecular recognition events . These interactions can modulate the activity of enzymes and other proteins, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 2,6-Disila-4-mercuraheptane, 2,2,6,6-tetramethyl-3,5-bis(trimethylsilyl)- include:
2,2,6,6-Tetramethyl-3,5-heptanedione: This compound is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions.
Hexamethyldisilane: A simpler organosilicon compound used in various organic synthesis reactions.
Trimethylsilyl chloride: A common reagent in organosilicon chemistry used for introducing trimethylsilyl groups into molecules.
Properties
CAS No. |
13294-24-1 |
|---|---|
Molecular Formula |
C14H38HgSi4 |
Molecular Weight |
519.38 g/mol |
IUPAC Name |
bis[bis(trimethylsilyl)methyl]mercury |
InChI |
InChI=1S/2C7H19Si2.Hg/c2*1-8(2,3)7-9(4,5)6;/h2*7H,1-6H3; |
InChI Key |
ONUAOVBBZBSYDO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)[Hg]C([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


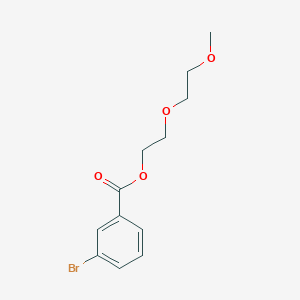
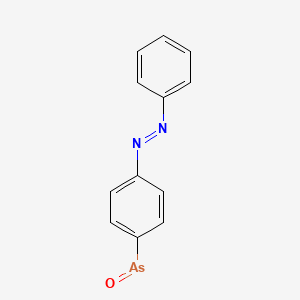
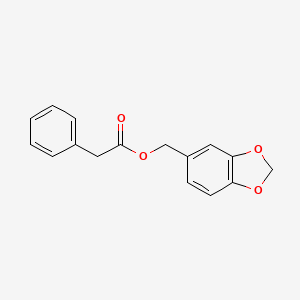
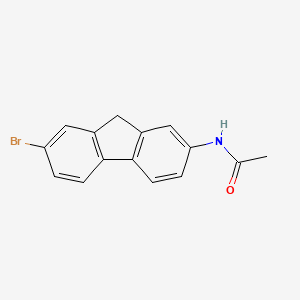
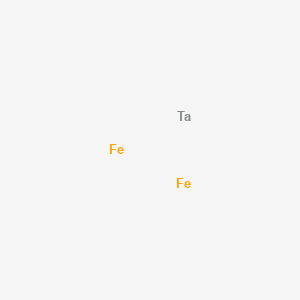
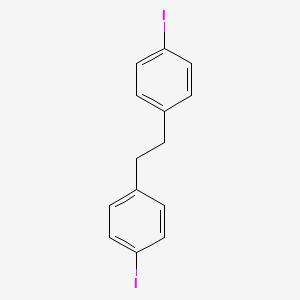

![3-(Methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B14722777.png)
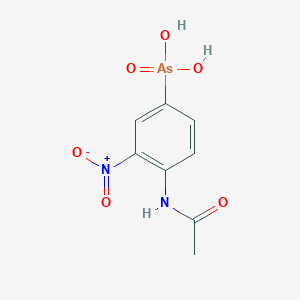
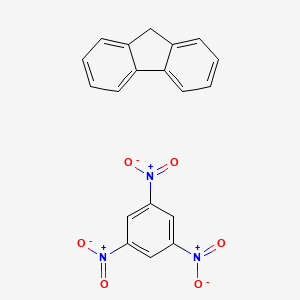
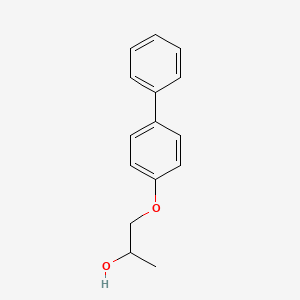
![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)
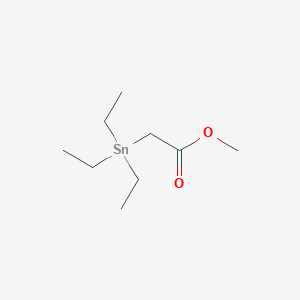
![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
